N-cyclopropyl-4-methylpyridine-2-sulfonamide
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Overview
Description
N-cyclopropyl-4-methylpyridine-2-sulfonamide is an organic compound with the molecular formula C9H12N2O2S. It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-methylpyridine-2-sulfonamide typically involves the reaction of 4-methylpyridine-2-sulfonyl chloride with cyclopropylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-methylpyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-cyclopropyl-4-methylpyridine-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-methylpyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-methylpyridine-2-sulfonamide: Similar structure but with a methyl group instead of a cyclopropyl group.
N-ethylpyridine-2-sulfonamide: Similar structure but with an ethyl group instead of a cyclopropyl group
Uniqueness
N-cyclopropyl-4-methylpyridine-2-sulfonamide is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties compared to its methyl and ethyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
Molecular Formula |
C9H12N2O2S |
---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
N-cyclopropyl-4-methylpyridine-2-sulfonamide |
InChI |
InChI=1S/C9H12N2O2S/c1-7-4-5-10-9(6-7)14(12,13)11-8-2-3-8/h4-6,8,11H,2-3H2,1H3 |
InChI Key |
NHYJJAMUSUYNSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)S(=O)(=O)NC2CC2 |
Origin of Product |
United States |
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